molecular formula C18H12BrN3O3 B11335720 N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11335720
M. Wt: 398.2 g/mol
InChI Key: DUPGJFDCVVQXLU-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, a bromophenyl group, and an oxadiazole ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring and the attachment of the bromophenyl group. Common reagents used in these reactions include bromobenzene derivatives, carboxylic acids, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide stands out due to its unique combination of a benzofuran core, an oxadiazole ring, and a bromophenyl group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H12BrN3O3

Molecular Weight

398.2 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H12BrN3O3/c1-10-13-4-2-3-5-14(13)24-16(10)18(23)20-17-15(21-25-22-17)11-6-8-12(19)9-7-11/h2-9H,1H3,(H,20,22,23)

InChI Key

DUPGJFDCVVQXLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=NON=C3C4=CC=C(C=C4)Br

Origin of Product

United States

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